Atiprosin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

阿替普罗辛是一种化学化合物,以其作为降压药的潜力而闻名。 它是一种选择性α1-肾上腺素受体拮抗剂,这意味着它可以阻断某些导致血管收缩的神经递质的作用,从而降低血压 。 此外,阿替普罗辛还表现出一些抗组胺活性,尽管与它的α阻滞特性相比,这方面的活性要弱得多 .

准备方法

阿替普罗辛的合成涉及几个步骤,从核心结构的制备开始,核心结构是一种吡嗪并[2',3':3,4]吡啶并[1,2-a]吲哚。合成路线通常包括以下步骤:

核心结构的形成: 这涉及在受控条件下对适当的前体进行环化。

功能化: 然后通过在特定位置引入乙基、异丙基和甲基来对核心结构进行功能化。

化学反应分析

阿替普罗辛会发生各种化学反应,包括:

氧化: 阿替普罗辛可以在特定条件下被氧化,形成相应的氧化产物。

还原: 它也可以被还原形成不同的还原衍生物。

取代: 阿替普罗辛可以发生取代反应,其中特定官能团被其他官能团取代。

这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 形成的主要产物取决于所用的特定反应条件和试剂 .

科学研究应用

Receptor Activity Profile

Atiprosin exhibits significant activity as an alpha-1 adrenoceptor antagonist, with a pA2 value of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but higher than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . Additionally, this compound demonstrates selectivity for alpha-1 over alpha-2 adrenoceptors, being over 100-fold less potent at the latter .

The compound also acts as a serotonin 5-HT2 receptor antagonist, although with lesser potency compared to ketanserin (pA2 this compound = 6.87; ketanserin = 8.61) . Furthermore, this compound shows notable histamine H1-antagonist activity (pA2 = 7.32), although it is less potent than its alpha-1 antagonist action .

Cardiovascular Research

Given its profile as an alpha-1 adrenoceptor antagonist, this compound has potential applications in cardiovascular medicine. Alpha-1 antagonists are commonly utilized to manage conditions such as hypertension and benign prostatic hyperplasia by promoting vasodilation and reducing peripheral resistance.

Psychopharmacology

The serotonin receptor antagonism exhibited by this compound suggests potential applications in psychopharmacology, particularly in the treatment of mood disorders or anxiety-related conditions. The modulation of serotonin pathways can influence mood regulation and anxiety levels.

作用机制

阿替普罗辛通过选择性阻断α1-肾上腺素受体发挥作用。这些受体存在于血管平滑肌细胞上。通过阻断这些受体,阿替普罗辛阻止了诸如去甲肾上腺素等神经递质的作用,这些神经递质通常会导致血管收缩。 这会导致血管舒张,随后血压降低 。 所涉及的分子靶点包括α1-肾上腺素受体,受影响的通路与血管收缩和血压调节相关 .

相似化合物的比较

阿替普罗辛类似于其他α1-肾上腺素受体拮抗剂,如哌唑嗪和酮色林。 它在其特定的化学结构及其α阻滞和抗组胺活性的平衡方面是独特的。 与在临床实践中广泛使用的哌唑嗪不同,阿替普罗辛从未上市 。 另一方面,酮色林也具有5-羟色胺受体拮抗特性,而阿替普罗辛则没有 .

类似化合物

哌唑嗪: 另一种用于治疗高血压的α1-肾上腺素受体拮抗剂。

生物活性

Atiprosin, also known as AY-28228, is a compound that has been studied for its pharmacological properties, particularly its activity as an antagonist at various receptor sites. This article provides a comprehensive overview of the biological activity of this compound, highlighting its receptor profiles, pharmacological effects, and relevant case studies.

Receptor Activity Profile

This compound exhibits significant activity as an alpha-adrenoceptor antagonist , with a potency (pA2) of 8.11. This potency is lower than that of prazosin (pA2 = 8.78) but greater than that of ketanserin (pA2 = 7.34) and indoramin (pA2 = 7.85) . The compound shows selectivity for alpha 1-adrenoceptors , being over 100-fold less potent at alpha 2-adrenoceptors (pA2 = 6.04).

In addition to its alpha-adrenoceptor antagonism, this compound also acts as a serotonin 5-HT2-receptor antagonist with a potency of pA2 = 6.87, although this is less potent compared to ketanserin (pA2 = 8.61). Furthermore, it displays histamine H1-antagonist activity (pA2 = 7.32), albeit with lower potency than its alpha 1-adrenoceptor antagonism .

Pharmacological Effects

The pharmacological implications of this compound's receptor activity are noteworthy:

- Alpha-Adrenoceptor Antagonism : The ability to block alpha 1-adrenoceptors can lead to vasodilation and reduced blood pressure, making this compound potentially useful in treating hypertension.

- Serotonin Receptor Antagonism : Its action on serotonin receptors may contribute to effects on mood and anxiety, although specific clinical applications in this area require further research.

- Histamine Antagonism : The histamine H1-antagonist properties suggest potential applications in allergy treatment or conditions involving histamine release.

Comparative Potency Table

| Receptor Type | This compound pA2 | Ketanserin pA2 | Prazosin pA2 | Indoramin pA2 |

|---|---|---|---|---|

| Alpha 1-Adrenoceptor | 8.11 | 7.34 | 8.78 | 7.85 |

| Alpha 2-Adrenoceptor | 6.04 | N/A | N/A | N/A |

| Serotonin 5-HT2 | 6.87 | 8.61 | N/A | N/A |

| Histamine H1 | 7.32 | >8.77 | N/A | >8.83 |

Case Studies and Research Findings

Research has explored the therapeutic potential of this compound in various contexts:

- Hypertension Management : In studies involving isolated tissues, this compound demonstrated effective antagonism of alpha-adrenoceptors leading to decreased vascular resistance . This suggests its potential use in managing hypertension.

- Anxiety Disorders : Given its serotonin receptor antagonism, further investigations are warranted to assess the efficacy of this compound in anxiety-related disorders.

- Allergic Reactions : Due to its H1-antagonist properties, this compound may offer benefits in treating allergic responses, though clinical trials would be necessary to confirm this application.

属性

CAS 编号 |

89303-63-9 |

|---|---|

分子式 |

C20H29N3 |

分子量 |

311.5 g/mol |

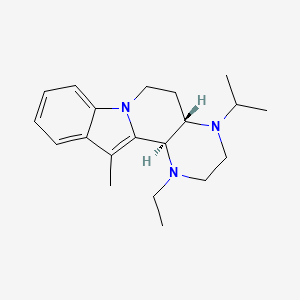

IUPAC 名称 |

(2R,7S)-3-ethyl-17-methyl-6-propan-2-yl-3,6,10-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),11,13,15-tetraene |

InChI |

InChI=1S/C20H29N3/c1-5-21-12-13-22(14(2)3)18-10-11-23-17-9-7-6-8-16(17)15(4)19(23)20(18)21/h6-9,14,18,20H,5,10-13H2,1-4H3/t18-,20+/m0/s1 |

InChI 键 |

WXNVFYIBELASJW-AZUAARDMSA-N |

SMILES |

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

手性 SMILES |

CCN1CCN([C@@H]2[C@@H]1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

规范 SMILES |

CCN1CCN(C2C1C3=C(C4=CC=CC=C4N3CC2)C)C(C)C |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

atiprosin atiprosin maleate AY 28,228 AY-28228 pyrazino(2',3':3,4)pyrido(1,2-a)indole-1-ethyl-1,2,3,4,4a,5,6,12b-octahydro-12-methyl-4-(1-methylethyl)-2-butanedioate |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。